Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15963485
InChI: InChI=1S/C12H16N2O2/c1-16-12(15)10-4-3-7-14(9-10)11-5-2-6-13-8-11/h2,5-6,8,10H,3-4,7,9H2,1H3
SMILES:
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate

CAS No.:

Cat. No.: VC15963485

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate -

Specification

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name methyl 1-pyridin-3-ylpiperidine-3-carboxylate
Standard InChI InChI=1S/C12H16N2O2/c1-16-12(15)10-4-3-7-14(9-10)11-5-2-6-13-8-11/h2,5-6,8,10H,3-4,7,9H2,1H3
Standard InChI Key SUZSDHJJKVMMEJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CCCN(C1)C2=CN=CC=C2

Introduction

Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate is a chemical compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with a pyridin-3-yl group and a methyl ester at the carboxylic acid position. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis Methods

The synthesis of Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate typically involves traditional organic synthesis techniques. These methods can be optimized using techniques like microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce reaction times. Various reagents such as alkyl halides, amines, and acids are used in the synthesis process.

Biological Activities and Applications

Piperidine derivatives, including Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate, exhibit diverse pharmacological properties. They have been studied for their potential anticholinesterase effects and modulation of neurotransmitter systems. The compound's mechanism of action primarily involves interactions with biological targets such as receptors or enzymes.

Chemical Stability and Handling

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator